Glycine, N-(S-(ethoxyphenylphosphinothioyl)N-L-gamma-glutamyl-L-cysteinyl)-
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Overview
Description
Glycine, N-(S-(ethoxyphenylphosphinothioyl)N-L-gamma-glutamyl-L-cysteinyl)- is a complex organic compound that belongs to the family of glutathione derivatives This compound is characterized by the presence of glycine, L-glutamyl, and L-cysteinyl groups, along with an ethoxyphenylphosphinothioyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(S-(ethoxyphenylphosphinothioyl)N-L-gamma-glutamyl-L-cysteinyl)- involves multiple steps, starting with the preparation of the individual amino acid components. The key steps include:
Synthesis of L-glutamyl-L-cysteinyl dipeptide: This step involves the coupling of L-glutamic acid and L-cysteine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Introduction of the ethoxyphenylphosphinothioyl group: The ethoxyphenylphosphinothioyl group is introduced through a nucleophilic substitution reaction, where the thiol group of the cysteinyl moiety reacts with an ethoxyphenylphosphinothioyl chloride in the presence of a base.
Coupling with glycine: The final step involves the coupling of the synthesized intermediate with glycine using a coupling reagent like DCC.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group of the cysteinyl moiety, forming disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, converting the oxidized form back to the reduced form.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenylphosphinothioyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Disulfide-linked dimers.
Reduction: Reduced monomers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Glycine, N-(S-(ethoxyphenylphosphinothioyl)N-L-gamma-glutamyl-L-cysteinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in cellular redox processes and as a potential antioxidant.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related diseases.
Industry: Utilized in the production of pharmaceuticals and as an additive in various industrial processes.
Mechanism of Action
The compound exerts its effects primarily through its thiol group, which can participate in redox reactions. It acts as an antioxidant by donating electrons to reactive oxygen species (ROS), thereby neutralizing them. The molecular targets include various enzymes and proteins involved in cellular redox homeostasis, such as glutathione peroxidase and glutathione reductase.
Comparison with Similar Compounds
Similar Compounds
Glutathione (γ-L-glutamyl-L-cysteinyl-glycine): A well-known antioxidant with a similar structure but lacking the ethoxyphenylphosphinothioyl group.
S-lactoylglutathione: Another glutathione derivative with a lactoyl group instead of the ethoxyphenylphosphinothioyl group.
N-acetylcysteine: A simpler thiol-containing compound used as a mucolytic agent and antioxidant.
Uniqueness
Glycine, N-(S-(ethoxyphenylphosphinothioyl)N-L-gamma-glutamyl-L-cysteinyl)- is unique due to the presence of the ethoxyphenylphosphinothioyl group, which imparts distinct chemical properties and potential biological activities. This group can enhance the compound’s stability and reactivity, making it a valuable tool in various scientific applications.
Properties
CAS No. |
73962-44-4 |
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Molecular Formula |
C18H26N3O7PS2 |
Molecular Weight |
491.5 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2R)-1-(carboxymethylamino)-3-[ethoxy(phenyl)phosphinothioyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H26N3O7PS2/c1-2-28-29(30,12-6-4-3-5-7-12)31-11-14(18(27)20-10-16(24)25)21-17(26)13(19)8-9-15(22)23/h3-7,13-14H,2,8-11,19H2,1H3,(H,20,27)(H,21,26)(H,22,23)(H,24,25)/t13-,14-,29?/m0/s1 |
InChI Key |
OEFKXNBHVJAGOO-JFCOJJNWSA-N |
Isomeric SMILES |
CCOP(=S)(C1=CC=CC=C1)SC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N |
Canonical SMILES |
CCOP(=S)(C1=CC=CC=C1)SCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
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